molecular formula C32H52O3 B579979 [(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate CAS No. 18671-60-8

[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate

Cat. No.: B579979
CAS No.: 18671-60-8
M. Wt: 484.765
InChI Key: HOWYHPPJMGMSLJ-UJWDCVBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate typically involves the acetylation of 3beta-Hydroxy-D:A-friedooleanan-7-one. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources followed by chemical modification. The extraction process often utilizes solvents like ethanol or methanol to isolate the triterpenoid from plant materials. Subsequent acetylation is performed under controlled conditions to obtain the desired acetate derivative .

Chemical Reactions Analysis

Types of Reactions: [(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as human leukocyte elastase, which plays a role in inflammatory processes. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Properties

CAS No.

18671-60-8

Molecular Formula

C32H52O3

Molecular Weight

484.765

IUPAC Name

[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate

InChI

InChI=1S/C32H52O3/c1-20-23(35-21(2)33)10-11-24-29(6)15-17-31(8)25-19-27(3,4)12-13-28(25,5)14-16-32(31,9)26(29)22(34)18-30(20,24)7/h20,23-26H,10-19H2,1-9H3/t20-,23-,24-,25+,26-,28+,29-,30+,31-,32+/m0/s1

InChI Key

HOWYHPPJMGMSLJ-UJWDCVBFSA-N

SMILES

CC1C(CCC2C1(CC(=O)C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C

Synonyms

3β-Hydroxy-D:A-friedooleanan-7-one acetate

Origin of Product

United States

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